Tin, ion (Sn2+)
Description
Significance and Research Context of Stannous Ions
The stannous ion (Sn2+) holds considerable significance across a wide spectrum of scientific and industrial fields. Its powerful reducing capabilities are fundamental to many of its applications. meghachem.org For instance, stannous chloride is employed as a reducing agent for technetium-99m in radiopharmaceutical kits, which are used in medical diagnostic imaging. meghachem.orgnih.gov In the realm of oral healthcare, stannous fluoride (B91410) (SnF2) is a key active ingredient in toothpastes. britannica.commeghachem.org The Sn2+ ion contributes to dental health through multiple mechanisms: it interferes with the metabolic functions of oral bacteria, inhibits plaque formation, and helps in the prevention of dental caries and gingivitis by forming an acid-resistant protective layer on the enamel. dimensionsofdentalhygiene.comglobalrx.comnih.gov
Beyond medicine and dentistry, Sn(II) compounds are crucial in catalysis and materials science. Stannous octoate, for example, is a widely used catalyst in the production of polyurethane foams and as a ring-opening catalyst for the polymerization of cyclic esters to produce materials like polylactic acid (PLA). gvchem.comumicore.com More recently, Sn(II) has garnered significant research interest as a potential non-toxic replacement for lead in the development of next-generation perovskite solar cells. nih.gov Furthermore, stannous oxide (SnO) serves as an important precursor in the manufacturing of other tin compounds and salts. britannica.com The broad utility of the stannous ion, from preventing tooth decay to enabling advanced energy technologies, ensures it remains a subject of intensive research.
| Property | Value/Description | Source(s) |
| Chemical Formula | Sn²+ | lookchem.com |
| Molar Mass | 118.71 g/mol | nih.gov |
| Common Compounds | Stannous Chloride (SnCl₂), Stannous Fluoride (SnF₂), Stannous Oxide (SnO) | britannica.com |
| Key Characteristic | Strong reducing agent | meghachem.orglibretexts.org |
| Primary Oxidation States | +2, +4 | wikipedia.orgbritannica.com |
Scope and Academic Focus of Modern Sn(II) Research
Modern research into divalent tin is vibrant and multidisciplinary, focusing on leveraging its unique electronic properties for advanced applications. A major area of academic focus is in the field of materials science, particularly for renewable energy. Sn(II)-based perovskites are being heavily investigated as less toxic, earth-abundant alternatives to lead-based perovskites for use in solar cells. nih.gov A key challenge in this area is the intrinsic instability of Sn(II), which tends to oxidize to Sn(IV), and much research is dedicated to developing strategies to stabilize the +2 oxidation state within the perovskite structure. nih.gov
In inorganic and organometallic chemistry, there is a strong emphasis on synthesizing novel Sn(II) compounds with tailored reactivity. This includes the development of low-coordinate tin(II) species, often stabilized by bulky ligands, which can act as precursors for new materials or as catalysts. researchgate.net The chemistry of tin clusters, which can feature tin in various oxidation states, is another burgeoning field, with potential applications in materials with unique optical and electronic properties. rsc.orgnih.gov Furthermore, the synthesis of tetracoordinated Ge(II), Sn(II), and Pb(II) complexes is being explored for their potential use as precursors in vapor deposition techniques like Atomic Layer Deposition (ALD), which is crucial for manufacturing advanced electronics. acs.org Research also continues to refine the use of Sn(II) compounds in catalysis and polymer chemistry, seeking more efficient and selective catalytic systems. gvchem.comresearchgate.net
| Research Area | Focus | Significance | Source(s) |
| Perovskite Solar Cells | Using Sn(II) as a non-toxic replacement for lead. | Developing safer and more sustainable solar energy technology. | nih.gov |
| Organometallic Synthesis | Creating novel low-coordinate Sn(II) compounds and clusters. | Discovering new catalysts and precursors for advanced materials. | researchgate.netrsc.orgnih.gov |
| Vapor Deposition Precursors | Developing volatile Sn(II) complexes for techniques like ALD. | Enabling the fabrication of next-generation electronic components. | acs.org |
| Catalysis | Improving Sn(II)-based catalysts for polymerization and other reactions. | Enhancing the efficiency and sustainability of chemical manufacturing. | gvchem.comumicore.com |
Properties
CAS No. |
22541-90-8 |
|---|---|
Molecular Formula |
Sn+2 |
Molecular Weight |
118.71 g/mol |
IUPAC Name |
tin(2+) |
InChI |
InChI=1S/Sn/q+2 |
InChI Key |
IUTCEZPPWBHGIX-UHFFFAOYSA-N |
SMILES |
[Sn+2] |
Canonical SMILES |
[Sn+2] |
Origin of Product |
United States |
Fundamental Chemical Aspects of Sn Ii
Electronic Structure and Bonding in Sn(II) Species
The electronic configuration of a free tin atom is [Kr] 4d¹⁰ 5s² 5p². In the Sn(II) oxidation state, the ion formally loses two electrons, resulting in a [Kr] 4d¹⁰ 5s² configuration. However, the presence of the 5s² electron pair, which is not involved in bonding in the typical sense, plays a crucial role in determining the geometry and reactivity of Sn(II) compounds.
The 5s² electron pair in Sn(II) is often described as stereochemically active ias.ac.inresearchgate.netresearchgate.netarxiv.orgacs.orgwikipedia.orgarxiv.orgbates.eduresearchgate.netaps.org. This activity manifests as a distortion of the coordination sphere around the tin atom, leading to non-centrosymmetric arrangements and influencing molecular geometry. This phenomenon is observed in the distorted square-pyramidal or disphenoidal geometries adopted by Sn(II) centers in various compounds researchgate.net. The stereochemical activity of the lone pair can lead to phenomena such as "emphanisis," where a locally distorted state emerges upon warming, which is crystallographically hidden in the average structure researchgate.netacs.orgbates.edu.
For heavy elements like tin, relativistic effects become significant and profoundly influence their electronic structure and chemical properties royalsocietypublishing.orgacademie-sciences.fruni-kassel.deresearchgate.net. These effects arise from the high velocities of electrons orbiting the nucleus, approaching a fraction of the speed of light.
Direct Relativistic Effect: The increase in electron mass with velocity leads to the contraction and stabilization of orbitals with low angular momentum, such as the 5s and 5p₁/₂ orbitals royalsocietypublishing.orgacademie-sciences.fruni-kassel.de. This contraction increases the binding energies of these orbitals.
Indirect Relativistic Effect: Conversely, the contraction of core orbitals due to direct relativistic effects enhances the screening of the nuclear charge for outer orbitals with higher angular momentum (e.g., 5d, 5f). This screening leads to the destabilization and expansion of these higher angular momentum orbitals royalsocietypublishing.orgacademie-sciences.fruni-kassel.de.
Spin-Orbit Splitting: Relativistic quantum mechanics also predicts spin-orbit coupling, which splits orbitals with non-zero angular momentum (l > 0) into subshells with different total angular momentum academie-sciences.fruni-kassel.de.
These relativistic phenomena are responsible for phenomena such as the "inert pair effect," where the valence s-electrons become less available for bonding in heavier main group elements ias.ac.inroyalsocietypublishing.org. For tin, these effects contribute to the stability and stereochemical activity of the 5s² lone pair, differentiating its chemistry from lighter elements in Group 14 ias.ac.inresearchgate.net.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate electronic structure, bonding, and reactivity of Sn(II) compounds ias.ac.inresearchgate.netresearchgate.netarxiv.orgacs.orgnih.govnih.govnih.govacs.org. These computational methods allow researchers to model the behavior of the lone pair, predict structural distortions, and elucidate reaction mechanisms.
DFT studies have been instrumental in explaining the anion dependence of lone pair formation and its impact on structural transitions in tin monochalcogenides researchgate.netarxiv.org. Calculations have also provided detailed insights into the mechanisms of reactions involving Sn(II) centers, such as the addition of H₂, B-B, and B-H bonds. These studies suggest that traditional classifications like "oxidative addition" may require a more nuanced interpretation for Sn(II) nih.govrsc.org. Furthermore, computational investigations have been used to model catalytic processes involving Sn(II) complexes, revealing the role of the lone pair in influencing Lewis acidity and polymerization mechanisms nih.govnih.gov. The ability of quantum chemical calculations to predict bond shortening upon excitation in heavier elements also highlights their utility in understanding electronic structure nih.gov.
Spectroscopic Characterization of Sn(II) Environments
Advanced spectroscopic techniques are crucial for elucidating the electronic structure and coordination geometry of Sn(II) species, providing complementary information to diffraction methods.
Several spectroscopic methods are employed to probe the local environment and electronic state of tin in its various compounds.
Mössbauer Spectroscopy: This technique is highly sensitive to the electronic environment of the nucleus, providing critical information about the oxidation state, coordination geometry, and bonding characteristics of tin acs.orglibretexts.orgwikipedia.org. The Isomer Shift (IS) is directly related to the s-electron density at the nucleus, with higher IS values generally indicating Sn(II) centers with significant nonbonding s-electron density rsc.orgacs.org. The Quadrupole Splitting (QS) arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, which is influenced by the symmetry of the ligand environment and the presence of a stereochemically active lone pair acs.orgwikipedia.org. Sn(II) compounds typically exhibit well-resolved quadrupole splitting acs.org.
X-ray Absorption Spectroscopy (XAS): XAS, encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed insights into the oxidation state, electronic structure, and local coordination environment of the absorbing atom mdpi.comrsc.org. XANES spectra are sensitive to the nature of unoccupied electronic states and the coordination geometry, while EXAFS yields information on bond distances and coordination numbers mdpi.comrsc.org. XAS can reveal the symmetry of electronic states, such as the presence of s-character in excited states and hybridization of s and p orbitals researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is a powerful tool for characterizing the chemical environment and oxidation state of tin rsc.orgosti.govscispace.comresearchgate.netcdnsciencepub.comunibo.itnih.gov. The ¹¹⁹Sn chemical shift (δiso) is highly sensitive to the electronic shielding around the tin nucleus, with Sn(II) species typically exhibiting distinct, lower-field chemical shifts compared to Sn(IV) rsc.orgrsc.orgnih.gov. The Chemical Shift Anisotropy (CSA) , which describes the variation of the chemical shift with the orientation of the molecule in the magnetic field, is particularly informative. Sn(II) compounds with stereochemically active lone pairs often display large ¹¹⁹Sn CSA values, reflecting the asymmetry introduced by the lone pair rsc.orgcdnsciencepub.comnih.gov. Solid-state NMR techniques, including magic-angle spinning (MAS) and dynamic nuclear polarization (DNP), are essential for studying solid materials like perovskites and toothpastes, allowing for the resolution of different tin species and their local environments osti.govresearchgate.netunibo.itnih.govacs.org.
The interpretation of spectroscopic data allows for a direct correlation with the electronic structure and coordination geometry of Sn(II).
Mössbauer Spectroscopy: The IS value provides a direct measure of the s-electron density at the tin nucleus, correlating with the oxidation state. For Sn(II), IS values are generally higher than for Sn(IV) due to the presence of the unshared 5s² electrons rsc.orgacs.org. The QS value is sensitive to the electric field gradient, which is strongly influenced by the symmetry of the ligand field and the presence of a stereochemically active lone pair. A significant QS indicates a deviation from cubic symmetry, often attributable to the lone pair's influence on the coordination geometry acs.orgwikipedia.org.
X-ray Absorption Spectroscopy: XANES spectra provide detailed information about the unoccupied electronic states. The position and shape of the absorption edge and pre-edge features can be directly correlated with the tin oxidation state and the nature of the bonding, including the degree of hybridization between Sn orbitals and ligand orbitals mdpi.comrsc.orgresearchgate.net. EXAFS data, through analysis of bond distances and coordination numbers, directly maps the coordination environment around the tin atom mdpi.comrsc.orgnih.gov.
¹¹⁹Sn NMR Spectroscopy: The ¹¹⁹Sn chemical shift is a sensitive probe of the electronic environment. The characteristic downfield shifts and large spans observed for Sn(II) species are directly linked to the electronic distribution influenced by the 5s² lone pair rsc.orgnih.gov. The CSA values are particularly indicative of the asymmetry introduced by the lone pair, correlating with the degree of distortion in the coordination sphere and the stereochemical activity of the lone pair cdnsciencepub.comnih.gov. Computational studies, such as DFT, are often employed in conjunction with spectroscopic data to provide a comprehensive understanding of these correlations, linking observed spectral features to specific electronic configurations and bonding arrangements ias.ac.inresearchgate.netresearchgate.netarxiv.orgacs.orgnih.govnih.govacs.org.
Data Tables
Table 1: Representative Mössbauer Spectroscopy Parameters for Sn(II) Compounds
| Compound Name | Isomer Shift (IS) (mm s⁻¹) | Quadrupole Splitting (QS) (mm s⁻¹) | Reference |
| General Sn(II) compounds | > 2.5 | Varies | rsc.org |
| K₂[SnII(pinF)₂] | 3.044(3) | 1.698(6) | rsc.org |
| {K(15C5)₂}₂[SnII(pinF)₂] | 2.940(1) | 2.153(2) | rsc.org |
| SnO | Not specified | ~2.2 kHz (equivalent to ~2.2 mm s⁻¹) | scispace.com |
Note: Mössbauer parameters are temperature-dependent and can vary based on the specific chemical environment and crystalline structure.
Synthesis and Methodologies for Sn Ii Compounds
Synthetic Approaches for Novel Sn(II) Complexes and Materials
The reactivity of the Sn(II) center, characterized by its lone pair of electrons and available p-orbitals, allows for a rich coordination chemistry. Chemists have developed a range of synthetic techniques to access a wide array of Sn(II) compounds, from discrete molecular complexes to extended solid-state materials.
Salt metathesis, or double displacement, is a widely employed and versatile method for the synthesis of Sn(II) complexes. This reaction involves the exchange of ions between two soluble salt reactants to form a new, often insoluble, product which can be easily separated. The general form of the reaction is AX + BY → AY + BX. In the context of Sn(II) chemistry, a common approach involves reacting a tin(II) halide, such as tin(II) chloride (SnCl₂) or tin(II) iodide (SnI₂), with a salt of the desired ligand, typically an alkali metal or silver salt.
The reaction of SnCl₂ with lithium N-(n-propyl)-2-(n-propylamino)troponiminate ([(n-Pr)₂ATI]Li) yields the corresponding tin(II) chloride complex [(n-Pr)₂ATI]SnCl. acs.org Similarly, silver salts can be used to introduce weakly coordinating anions. For instance, the reaction of [(n-Pr)₂ATI]SnCl with silver trifluoromethanesulfonate (B1224126) (CF₃SO₃Ag) results in the formation of the cationic tin(II) complex {[(n-Pr)₂ATI]Sn}[SO₃CF₃] and the precipitation of silver chloride. acs.org This method is also effective for creating organometallic Sn(II) compounds. The reaction of potassium bis(trimethylsilyl)amide (KHMDS) deprotonated 1,1′-bis(o-carborane) (K₂[bc]) with SnCl₂ in THF produces the THF-coordinated stannylene, (bc)Sn·THF. escholarship.org
| Sn(II) Precursor | Ligand Salt | Product | Solvent |
|---|---|---|---|
| SnCl₂ | [(n-Pr)₂ATI]Li | [(n-Pr)₂ATI]SnCl | Not Specified |
| [(n-Pr)₂ATI]SnCl | CF₃SO₃Ag | {[(n-Pr)₂ATI]Sn}[SO₃CF₃] | Not Specified |
| SnCl₂ | K₂[bc] | (bc)Sn·THF | THF |
| SnCl₂ | NaLOEt | LOEtSnCl | THF |
Transmetallation is a fundamental organometallic reaction that involves the transfer of a ligand from one metal to another. researchgate.net This process is particularly useful for the synthesis of organometallic compounds where the desired ligand cannot be easily introduced via salt metathesis. The general form of the reaction is M-R + M'-X → M-X + M'-R. The thermodynamic driving force for the reaction is often the formation of a more stable salt (e.g., an alkali halide).
While specific examples for the direct synthesis of simple Sn(II) alkyls or aryls via transmetallation are less common in the provided literature, the principle is widely applied in organometallic chemistry. For instance, lanthanide(II) complexes can be synthesized through transmetallation reactions. wikipedia.org In the broader context of group 14 chemistry, organotin reagents are frequently used in transmetallation steps within catalytic cycles, such as the Stille coupling, where an organic group is transferred from tin to a palladium catalyst. The synthesis of Sn(II) complexes supported by amino bis-phenoxide ligands, for example, starts from Sn[N(SiMe₃)₂]₂, which can be considered a transmetallation-like reaction where the bis(trimethylsilyl)amide ligands are displaced by the pro-ligand. nih.gov
| Sn(II) Precursor | Transmetallating Agent/Pro-ligand | Product | Reaction Type |
|---|---|---|---|
| Sn[N(SiMe₃)₂]₂ | N,N-bis(3,5-di-tert-butyl-2-hydroxyphenyl)methylamine | Sn(II) amino bis-phenoxide complex | Amine Elimination |
Hydrothermal and solvothermal synthesis are powerful techniques for producing crystalline materials from solutions at elevated temperatures and pressures. wikipedia.org Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs other organic or inorganic solvents. These methods are particularly effective for the synthesis of metal oxides and other extended inorganic solids. By controlling reaction parameters such as temperature, pressure, solvent, and precursor concentration, it is possible to tune the size, morphology, and crystal phase of the resulting materials.
For tin-containing materials, these methods have been extensively used to produce various forms of tin oxide. For example, hierarchical SnO₂ microspheres with different morphologies (urchin-like, flower-like, and hydrangea-like) have been prepared by a simple hydrothermal method by varying the reaction time and additives like citric acid. mdpi.com Similarly, SnO₂ nanoparticles have been synthesized via hydrothermal processing, where the pH and reaction temperature were shown to influence the crystallinity and particle size. researchgate.net Solvothermal synthesis, using a mixture of SnCl₄ in CH₂Cl₂ and tert-butanol, has been employed to produce SnO₂ nanoparticles for applications in perovskite solar cells. nih.gov
| Precursor | Solvent/Medium | Method | Temperature | Product Morphology |
|---|---|---|---|---|
| SnCl₄·5H₂O, Na₂CO₃, Citric Acid | Water | Hydrothermal | 160°C | Urchin-like SnO₂ microspheres |
| SnCl₄·5H₂O | Water | Hydrothermal | 130-250°C | SnO₂ nanoparticles |
| SnCl₄ | CH₂Cl₂/tert-butanol | Solvothermal | 100°C | SnO₂ nanoparticles |
Continuous-flow synthesis is an emerging technology that offers several advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, enhanced safety, and potential for automated scale-up. In a continuous-flow system, reagents are continuously pumped through a reactor, where they mix and react. The residence time in the reactor determines the extent of the reaction.
This technique has been successfully applied to the synthesis of Sn(II)-containing materials. For instance, a continuous microwave flow synthesis (CMFS) process has been used to produce nanocrystalline tin oxide (SnO₂). researchgate.net In this method, a solution of a tin precursor is continuously passed through a microwave reactor, leading to the rapid formation of nanoparticles. The microwave power was found to influence the physicochemical properties of the resulting SnO₂ nanoparticles, such as their energy bandgap and photoluminescence intensity. researchgate.net The concentration of the tin precursor in the feed solution can also be used to control the particle size and degree of agglomeration. rsc.org
| Precursor | Synthesis Method | Key Parameter | Product |
|---|---|---|---|
| Tin(IV) chloride | Continuous microwave flow synthesis (CMFS) | Microwave Power | Nanocrystalline SnO₂ |
| Not Specified | Continuous microwave flow synthesis (CMFS) | Precursor Concentration (0.25 M - 0.75 M) | SnO₂ nanoparticles (3.74 nm - 7.13 nm) |
Organometallic routes provide access to Sn(II) compounds with direct tin-carbon bonds, which exhibit unique reactivity and structural features. Stannocenes, which are sandwich compounds featuring a tin(II) ion coordinated to two cyclopentadienyl (B1206354) (Cp) ligands, are a prominent class of organometallic Sn(II) compounds.
The synthesis of stannocenes and their derivatives typically involves the reaction of a tin(II) halide with a cyclopentadienylating agent. For example, reacting SnCl₂ with the appropriate lithium cyclopentadienide (B1229720) salt leads to the formation of encapsulated stannocenes like [(C₃H₇)₃C₅H₂]₂Sn and [(C₃H₇)₄C₅H]₂Sn. acs.org Another important class of organometallic Sn(II) compounds are stannylenes, which are carbene analogues. These can be stabilized by bulky ligands. For instance, cyclic (alkyl)(amino)carbene (cAAC) can react with tin(II) dihalides (SnX₂) and cyclopentadienyltin(II) halides (SnCpX) to form stable cAAC·SnX₂ and cAAC·SnCpX complexes, respectively. acs.org
| Sn(II) Precursor | Organometallic Reagent/Ligand | Product |
|---|---|---|
| SnCl₂ | Li[(C₃H₇)₃C₅H₂] | [(C₃H₇)₃C₅H₂]₂Sn |
| SnCl₂ | Li[(C₃H₇)₄C₅H] | [(C₃H₇)₄C₅H]₂Sn |
| SnBr₂ | Cyclic (alkyl)(amino)carbene (cAAC) | cAAC·SnBr₂ |
| SnCpCl | Cyclic (alkyl)(amino)carbene (cAAC) | cAAC·SnCpCl |
Precursor Design for Advanced Material Fabrication
The properties of Sn(II)-containing materials, particularly thin films grown by techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are highly dependent on the molecular precursor used. azonano.com Therefore, the rational design of precursor molecules is crucial for fabricating advanced materials with desired characteristics.
An ideal precursor for vapor deposition techniques should be sufficiently volatile and thermally stable to prevent decomposition in the gas phase. rsc.org The ligands attached to the tin center play a critical role in determining these properties. For example, in the CVD of SnO₂ nanowires, using a tin(IV) precursor, [Sn(OᵗBu)₄], versus a tin(II) precursor, [Sn(OᵗBu)₂]₂, resulted in significant differences in the morphology and composition of the resulting nanowires. researchgate.net The choice of ligands can also facilitate the deposition process. In the synthesis of SnS thin films by CVD, a tridentate ligand was designed to act as a "launch vehicle," stabilizing the Sn(II) center and enabling its delivery to the substrate surface without being incorporated into the final film. nih.gov
In ALD, the precursor must exhibit self-limiting reactivity with the substrate surface. The design of ligands can be tailored to achieve this. For instance, fluorination of ligands has been shown to increase the volatility of precursor molecules. researchgate.net The reactivity of the precursor with the surface and the co-reactant is also a key consideration. Highly reactive precursors can sometimes lead to rough surfaces or crystalline defects. Therefore, a balance must be struck between volatility, stability, and reactivity to achieve high-quality, uniform thin films for applications in electronics and optoelectronics.
| Precursor | Deposition Technique | Influence of Ligand Design | Resulting Material |
|---|---|---|---|
| [Sn(OᵗBu)₄] vs. [Sn(OᵗBu)₂]₂ | CVD | The oxidation state and ligand environment of the precursor affect the morphology and composition of the nanowires. | SnO₂ nanowires |
| [Sn(SBuᵗ)(tfb-dmeda)] | CVD | The tridentate tfb-dmeda⁻ ligand acts as a non-participating "launch vehicle" to deliver Sn and S. | SnS thin films |
Sn(II) Precursors for Thin Film Deposition (e.g., Atomic Layer Deposition (ALD), Chemical Solution Deposition)
The fabrication of high-quality thin films containing tin(II) oxide (SnO), tin(IV) oxide (SnO₂), or tin sulfide (B99878) (SnS) relies heavily on the design of suitable molecular precursors. These precursors are utilized in various deposition techniques, including Atomic Layer Deposition (ALD) and Chemical Solution Deposition (CSD), to create uniform films with controlled thickness and composition.
Atomic Layer Deposition (ALD) Precursors:
ALD is a vapor phase technique that allows for the deposition of ultrathin, conformal films with atomic-level precision. The choice of the tin(II) precursor is paramount for a successful ALD process. Ideal precursors should be volatile, thermally stable within the ALD temperature window, and exhibit self-limiting reactivity with a co-reactant.
A significant amount of research has focused on developing and evaluating Sn(II) precursors for ALD. One prominent class of precursors is tin(II) aminoalkoxides . For instance, a family of heteroleptic and homoleptic tin(II) complexes has been synthesized by reacting [Sn{N(SiMe₃)₂}₂] or [Sn(NMe₂)₂] with various aminoalcohols. rsc.orgrsc.orgnih.gov Precursors like Sn(dmamp)₂ (dmamp = 1-dimethylamino-2-methyl-2-propoxide) have been successfully used with water to produce phase-pure, crystalline SnO films. rsc.orgnih.govresearchgate.net Similarly, bis[bis(trimethylsilyl)amino]tin(II), [Sn{N(SiMe₃)₂}₂], has been employed with water or ozone to deposit tin oxide films. aip.org The reaction with water tends to produce SnO, while ozone can lead to mixtures of SnO₂ and SiO₂. aip.org
Other successful metalorganic precursors for ALD include:
Tin(II) acetylacetonate (B107027) (Sn(acac)₂) : Used with water, it demonstrates a large ALD temperature window (140–200 °C) for the growth of pure SnO₂ thin films. rsc.org
Tin(II) formamidinates : Bis(N,N′-diisopropylformamidinato)tin(II) has been shown to be a suitable precursor for a water-assisted ALD process, yielding crystalline SnO films at temperatures as low as 140 °C. rsc.org
Tin(II) alkoxides : A novel liquid precursor, tin(II)-bis(tert-amyloxide) or Sn(TAA)₂, has been used in spatial ALD with H₂O to deposit p-type SnO at high rates. bath.ac.uk
Tin(II) thioamidates : These have been assessed as single-source precursors for depositing SnS thin films via aerosol-assisted chemical vapor deposition (AACVD), a related vapor deposition technique, at temperatures as low as 200 °C. researchgate.netbath.ac.uk
The table below summarizes various Sn(II) precursors used in ALD and related vapor deposition methods.
| Precursor Name | Co-reactant | Deposition Method | Resulting Film | Deposition Temperature (°C) |
| Tin(II) aminoalkoxides (e.g., Sn(dmamp)₂) | H₂O | ALD | SnO | 90 - 210 |
| Bis[bis(trimethylsilyl)amino]tin(II) | H₂O / O₃ | ALD | SnO / SnO₂ + SiO₂ | 80 - 250 |
| Tin(II) acetylacetonate (Sn(acac)₂) | H₂O | ALD | SnO₂ | 140 - 200 |
| Bis(N,N′-diisopropylformamidinato)tin(II) | H₂O | ALD | SnO | ~140 |
| Tin(II)-bis(tert-amyloxide) (Sn(TAA)₂) | H₂O | Spatial ALD | SnO | 100 - 210 |
| Tin(II) thioamidates | None (Single Source) | AACVD | SnS | ~200 |
Chemical Solution Deposition (CSD) Precursors:
CSD is a non-vacuum, solution-based technique that offers a lower-cost alternative for thin film deposition. In a typical CSD process, a precursor solution is applied to a substrate, followed by thermal annealing to form the desired film.
Novel heteroleptic tin(II) complexes have been synthesized specifically for CSD applications. For example, complexes were prepared through a salt metathesis reaction involving SnX₂ (where X is Cl, Br, or I), an aminoalkoxide like dmamp, and various N-alkoxy-functionalized carboxamides. nih.govacs.org One such complex, [Sn(dmamp)(edpa)]₂ (where edpa is N-ethoxy-2,2-dimethylpropanamide), was used as a precursor to deposit tin oxide films. nih.gov A key advantage demonstrated with this precursor is the ability to selectively form either p-type SnO or n-type SnO₂ by controlling the post-deposition annealing atmosphere (argon for SnO, oxygen for SnO₂). nih.govacs.org The resulting SnO films showed a tetragonal romarchite structure, while the SnO₂ films exhibited a tetragonal cassiterite structure with very high optical transmittance. acs.org
For tin sulfide (SnS) films, CSD methods have been employed using precursors such as tin(II) chloride and a sulfur source like ammonium (B1175870) sulfide. researchgate.net
Rational Design of Sn(II) Starting Materials for Specific Applications
The "rational design" of Sn(II) starting materials involves the deliberate synthesis of precursors with tailored chemical and physical properties to achieve a specific outcome in the final material or deposition process. This approach moves beyond trial-and-error by modifying the molecular structure of the precursor, particularly the ligands attached to the Sn(II) center, to control factors like volatility, thermal decomposition behavior, and reactivity. bath.ac.ukacs.org
Controlling Volatility and Thermal Stability:
For vapor deposition techniques like ALD and CVD, precursor volatility is essential. The thermal stability is also critical; the precursor must be stable enough to be transported into the reaction chamber without premature decomposition, yet reactive enough to deposit the desired film within the process window. bath.ac.uk The rational design approach addresses this by modifying the ligands. For example, in a study of tin(II) ureide complexes, researchers synthesized a range of compounds by reacting [Sn{NMe₂}₂]₂ with various isocyanates. bath.ac.uk The goal was to fine-tune the electronic and steric properties of the ligands to find a complex with the ideal combination of stability and volatility for depositing phase-pure SnO. bath.ac.uk Thermogravimetric analysis (TGA) is a key tool used to screen these rationally designed precursors for their decomposition characteristics. bath.ac.ukbath.ac.uk
Achieving Phase Purity and Controlling Oxidation State:
A major challenge in depositing tin-based materials is controlling the oxidation state of tin. Sn(II) can be easily oxidized to Sn(IV), which can lead to the formation of undesirable phases (e.g., SnO₂ when SnO is the target). nih.govrsc.org The rational design of precursors can mitigate this.
One strategy is to create heteroleptic complexes that incorporate ligands with different functionalities. For instance, the synthesis of [Sn(dmamp)(edpa)]₂ for CSD was a deliberate choice to create a precursor that could selectively yield SnO or SnO₂. nih.gov The ligand combination was designed to be stable in solution but susceptible to controlled decomposition under specific annealing atmospheres, allowing for precise control over the final oxidation state of the tin in the film. nih.govacs.org
Another example involves the design of precursors for p-type SnO thin-film transistors (TFTs). For this application, it is crucial to avoid the co-deposition of n-type SnO₂. The design of the Sn(TAA)₂ precursor for spatial ALD was aimed at achieving this oxidative control, ensuring the phase purity of the as-deposited p-type SnO, which is critical for proper transistor function. bath.ac.uk
The table below outlines examples of how the rational design of Sn(II) precursors is linked to specific applications and desired material properties.
| Design Strategy | Precursor Example | Application/Goal | Desired Outcome |
| Tuning steric/electronic properties of ligands | Tin(II) ureide complexes | Deposition of phase-pure SnO | Optimized volatility and clean decomposition profile |
| Creating heteroleptic complexes | [Sn(dmamp)(edpa)]₂ | CSD of tin oxide films | Selective formation of SnO (p-type) or SnO₂ (n-type) by controlling the annealing atmosphere |
| Ensuring oxidative control | Sn(TAA)₂ | Spatial ALD for p-type TFTs | Deposition of phase-pure SnO, avoiding n-type SnO₂ contamination |
| Modifying ligands for low-temperature processes | Bis(N,N′-diisopropylformamidinato)tin(II) | ALD of SnO on sensitive substrates | Crystalline SnO films at low temperatures (~140 °C) |
Coordination Chemistry of Sn Ii Ions
Ligand Design and Coordination Geometries
The design of ligands plays a pivotal role in dictating the coordination number, geometry, and ultimately the structural architecture of Sn(II) complexes. The stereochemical activity of the Sn(II) lone pair typically leads to geometries that deviate from the ideal arrangements predicted by simple crystal field theory, often resulting in distorted coordination polyhedra.
Monomeric Sn(II) Complexes: Distorted Trigonal Pyramidal and Other Geometries
Monomeric Sn(II) complexes frequently exhibit coordination numbers of four or five, with geometries heavily influenced by the lone pair. Common geometries observed include seesaw, square pyramidal, and distorted trigonal bipyramidal arrangements.
Seesaw and Square Pyramidal Geometries: In monomeric complexes, the Sn(II) center can adopt a seesaw coordination, as seen in complexes like [SnF(bipy)(H₂O)]⁺, where the tin atom is coordinated to a fluorine atom, a water molecule, and two nitrogen atoms of a bipyridine ligand researchgate.netiucr.org. The Sn-F bond length in this complex is approximately 2.022(1) Å, and the Sn-O bond is around 2.408(2) Å iucr.org. Distorted square pyramidal geometries are also observed, particularly when Sn(II) is coordinated to oxygen donor ligands, with the lone pair occupying one apex or influencing the basal plane nsf.govnih.gov.
Distorted Trigonal Bipyramidal (TBP) and Trigonal Pyramidal: The presence of the lone pair can lead to a distorted trigonal bipyramidal (TBP) environment when considering all coordinating atoms and the lone pair's influence acs.orguni-saarland.de. In other instances, a trigonal pyramidal arrangement around the tin atom has been reported, as in monomeric SnL₂ complexes with biscarborane ligands acs.org.
| Complex Description | Coordination Number | Geometry | Key Sn-Ligand Bond Lengths (Å) | Reference(s) |
| [SnF(bipy)(H₂O)]⁺ cation | 4 | Seesaw | Sn-F: 2.022(1); Sn-O: 2.408(2) | researchgate.netiucr.org |
| Monomeric SnL₂ (biscarborane complexes) | 4 | Trigonal pyramid | - | acs.org |
| Sn(II) complexes with perfluoropinacolate ligands | 4 | Distorted square pyramid | Sn-O: ~2.18-2.22 | nsf.gov |
| Sn(II) complexes with salen-type ligands | 4 | Seesaw / Square pyramid | - | doaj.org |
| Sn(II) complexes (general) | 4 | Distorted trigonal bipyramidal | - | acs.orguni-saarland.de |
Oligomeric and Polymeric Sn(II) Architectures (e.g., Coordination Polymers, Metal-Organic Frameworks)
Tin(II) ions readily form extended structures through bridging ligands, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers and metal-organic frameworks (MOFs).
Coordination Polymers: The synthesis of coordination polymers often involves ligands that can bridge multiple Sn(II) centers. For instance, a 1D coordination polymer synthesized with 4-mercaptoaniline features bridging sulfur atoms, creating a polymeric chain with a "zipper" motif and distorted trigonal pyramidal coordination around each Sn(II) ion mdpi.comresearchgate.net. Sn-S bond lengths in such polymers are typically in the range of 2.5 to 2.7 Å mdpi.com. Polydentate carboxylate ligands are also employed to construct Sn(II) coordination polymers with varying dimensionalities and distorted disphenoidal Sn(II) geometries researchgate.net.
Metal-Organic Frameworks (MOFs): Sn(II) can act as a node in the construction of MOFs, which are crystalline porous materials characterized by high surface areas and tunable pore sizes researchgate.netresearchgate.net. These frameworks are built from metal ions or clusters linked by organic ligands, offering potential applications in catalysis, gas storage, and separation mdpi.com.
Oligomeric Clusters: Discrete oligomeric clusters of Sn(II) can also be formed, often stabilized by bridging oxide or alkoxide ligands, which can exhibit distorted TBP geometries when the lone pair is considered acs.org.
| Structure Type | Ligand Type(s) | Dimensionality | Key Structural Features | Reference(s) |
| 1D Coordination Polymer | Thiolate (e.g., 4-MA) | 1D | Bridging S atoms, "zipper" motif, trigonal pyramidal Sn | mdpi.comresearchgate.net |
| Coordination Polymers | Carboxylates | 1D, 2D, 3D | Distorted disphenoidal Sn geometries | researchgate.net |
| Metal-Organic Frameworks | Various organic linkers | 1D, 2D, 3D | Porous crystalline networks, tunable pore size | researchgate.netresearchgate.netmdpi.com |
| Oligomeric Clusters | Alkoxides, Oxides | Discrete | Bridging O atoms, distorted TBP geometry (with lone pair) | acs.org |
Crown Ether Coordination
The coordination of Sn(II) ions with macrocyclic ligands, including crown ethers, has been explored as part of the broader study of tin(II) macrocycle chemistry rsc.org. While specific structural details or stability constants for Sn(II)-crown ether complexes are not extensively detailed in the provided snippets, the interaction highlights the ability of Sn(II) to engage with larger, cyclic donor systems.
Chiral Ligand Systems in Sn(II) Coordination
The incorporation of chiral ligands into Sn(II) coordination complexes offers pathways to create stereochemically defined materials. Although explicit examples of chiral ligands used with Sn(II) are not detailed in the provided search results, the synthesis of Sn(II) complexes with various organic ligands, such as salen-type ligands doaj.org or biscarborane ligands acs.org, demonstrates the potential for designing chiral environments around the tin center. The characterization of such complexes often relies on spectroscopic methods, including ¹¹⁹Sn NMR, which can provide valuable information about the coordination sphere and stereochemistry.
Thermodynamic and Kinetic Studies of Sn(II) Complexation
The behavior of Sn(II) in aqueous solutions is largely governed by its hydrolysis and its complexation with various inorganic and organic ligands. Thermodynamic and kinetic studies are essential for quantifying these interactions and predicting speciation.
Stability Constants and Speciation in Solution
Stability constants (formation constants, log β) quantify the strength of Sn(II) complex formation, while speciation studies map the distribution of tin species as a function of pH and ligand concentration. Sn(II) exhibits complex speciation due to its tendency to hydrolyze and form polynuclear species, particularly at higher concentrations or specific pH ranges cost-nectar.euresearchgate.netgeologyscience.ru.
Halide Complexes: Sn(II) forms stable complexes with halide ions, particularly fluoride (B91410) and chloride. For example, with fluoride, stepwise formation constants (log β) are reported for SnF⁺ (5.22 ± 0.01), SnF₂(aq) (8.90 ± 0.05), and SnF₃⁻ (12.90 ± 0.10) skb.se. Chloride complexes, such as SnCl⁺, also form, with reported log β₁ values around 1.54 ± 0.05, though literature values for other chloride species can vary significantly skb.seresearchgate.net. Complexation with iodide is also known, with evidence suggesting the formation of species with high coordination numbers scispace.com.
Hydrolysis and Hydroxo Complexes: In aqueous solutions, Sn(II) undergoes hydrolysis, forming various hydroxo species. Common species include SnOH⁺, Sn(OH)₂, and Sn(OH)₃⁻, along with polynuclear species like Sn₂(OH)₂²⁺ at higher concentrations or specific pH conditions cost-nectar.euresearchgate.netgeologyscience.ru. The hydrolysis constants, often expressed as log K, quantify these equilibria cost-nectar.eugeologyscience.ru.
Complexes with Organic Ligands: Sn(II) forms complexes with various organic ligands, including carboxylates and hydroxocarboxylic acids like citrate, malate, and tartrate researchgate.nettubitak.gov.tr. For instance, the formation of Sn(II)-citrate complexes, such as [SnCitH]³⁻ (log β = 19.5) and [SnCit]²⁻ (log β = 15.35), has been studied tubitak.gov.tr. The presence of other anions, like chloride, can also influence the stability of these complexes and lead to the formation of mixed-species researchgate.net.
| Reaction | log β Value | Conditions | Reference(s) |
| Sn²⁺ + F⁻ ⇌ SnF⁺ | 5.22 ± 0.01 | 25°C, I=0.1 M (NaClO₄) | skb.se |
| Sn²⁺ + 2F⁻ ⇌ SnF₂(aq) | 8.90 ± 0.05 | 25°C, I=0.1 M (NaClO₄) | skb.se |
| Sn²⁺ + 3F⁻ ⇌ SnF₃⁻ | 12.90 ± 0.10 | 25°C, I=0.1 M (NaClO₄) | skb.se |
| Sn²⁺ + Cl⁻ ⇌ SnCl⁺ | 1.54 ± 0.05 | 25°C, I=0.1 M (NaClO₄) | skb.se |
| Sn²⁺ + Citrate⁴⁻ + H⁺ ⇌ [SnCitH]³⁻ | 19.5 | pH range, [Sn²⁺]:[Cit⁴⁻]=1:5 | tubitak.gov.tr |
| Sn²⁺ + Citrate⁴⁻ ⇌ [SnCit]²⁻ | 15.35 | pH range, [Sn²⁺]:[Cit⁴⁻]=1:5 | tubitak.gov.tr |
| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺ | ~-7.06 to -7.7 | Aqueous solution | cost-nectar.eugeologyscience.ru |
| Sn²⁺ + 3H₂O ⇌ Sn(OH)₃⁻ + 3H⁺ | ~-16.6 to -17.5 | Aqueous solution | cost-nectar.eugeologyscience.ru |
The study of Sn(II) complexation kinetics has also provided insights into reaction mechanisms, such as associative mechanisms in the formation of Schiff base chelates tandfonline.com and thermal insertion reactions with organometallic compounds cdnsciencepub.com. These kinetic and thermodynamic data are crucial for understanding the chemical fate and transport of tin species in various environments.
Compound List:
Tin, ion (Sn²⁺)
Redox Chemistry and Electrochemistry of Sn Ii
Mechanisms of Sn(II)/Sn(IV) Interconversion
The transition between Sn(II) and Sn(IV) represents a two-electron redox process, although the pathway can be complex and involve intermediate species or coupled chemical reactions.
The electrochemical oxidation of Sn(II) to Sn(IV) involves the loss of two electrons: Sn²⁺(aq) → Sn⁴⁺(aq) + 2e⁻ weebly.com
Conversely, the reduction of Sn(IV) to Sn(II) involves the gain of two electrons: Sn⁴⁺(aq) + 2e⁻ → Sn²⁺(aq) justonly.com
Studies have indicated that this redox couple can be complex. In certain media, such as bromide solutions, the Sn(IV)/Sn(II) electroreduction pathway has been shown to involve ligand-coupled electron transfer via an ECEC-DISP (Electron transfer-Chemical reaction-Electron transfer-Chemical reaction-Dissociation-Isomerization-Proportionation) mechanism, potentially involving a Sn(III) intermediate utexas.edunih.govacs.org. While direct experimental evidence for Sn(III) has been challenging, its transient existence has been proposed utexas.edu. In some conditions, Sn(IV) can also be reduced directly to Sn(0) in a four-electron process, bypassing or rapidly disproportionating through Sn(II) researchgate.net. The oxidation of Sn(II) to Sn(IV) can also be sluggish on certain metal electrodes and can be influenced by adsorption phenomena researchgate.net.
The solvent and ligand environment significantly impacts the redox potentials and reaction kinetics of the Sn(II)/Sn(IV) couple.
Solvent Effects: Ionic liquids (ILs) and deep eutectic solvents (DESs) offer a wider electrochemical window and can stabilize different tin species compared to aqueous solutions researchgate.netresearchgate.netconicet.gov.armdpi.comresearchgate.netuva.esresearchgate.netresearchgate.netresearchgate.net. For instance, the Sn(II)/Sn couple in the ionic liquid 1-n-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPTFSI) exhibits a formal potential of -0.57 V vs. Ag/Ag(I) researchgate.net. In contrast, the standard potential for the Sn(IV)/Sn(II) couple in aqueous solutions is approximately +0.15 V vs. SHE justonly.cominfinitylearn.comdoubtnut.comdoubtnut.comtardigrade.in. Solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to oxidize Sn(II) to Sn(IV) acs.org.
Ligand Effects: The presence of ligands, particularly halide ions like chloride, can strongly influence the electrochemical behavior of Sn(II). Chloride ions can form complexes with Sn(II), such as trichlorostannite ([SnCl₃]⁻), which affects its electrochemical response researchgate.netresearchgate.net. Adsorption of tin(II) chloride species on electrode surfaces can inhibit the oxidation of dissolved Sn(II) to Sn(IV), shifting the oxidation potential to more positive values utexas.edu. Conversely, ligands like nitrate (B79036) ions (NO₃⁻) have been observed to inhibit the oxidation of chelated Sn(II) species nih.gov. The nature of the ligands also affects the stability and reactivity of tin species, as seen in the formation of SnSe intermetallic compounds researchgate.netresearchgate.netgazi.edu.tr.
Electrochemical Behavior of Sn(II) Ions in Various Media
The electrochemical behavior of Sn(II) is characterized by its reduction to metallic tin and its oxidation to Sn(IV), with the specific potentials and kinetics being highly dependent on the medium.
Cyclic voltammetry (CV), chronopotentiometry, and chronoamperometry are widely used techniques to study the electrochemical behavior of Sn(II).
In Aqueous Media: In acidic aqueous solutions, Sn(II) reduction to Sn(0) is often observed as a quasi-reversible to irreversible process, depending on the electrolyte composition and electrode material researchgate.net. For example, in acidic sulphamate-fluoride solutions, the Sn(II) reduction is largely diffusion-controlled and reversible, with a diffusion coefficient of 6.1 × 10⁻⁶ cm²/s researchgate.net. In HCl solutions, adsorption of Sn(II) chloride species on gold and platinum electrodes can significantly affect the voltammetric response utexas.edu.
In Ionic Liquids and Deep Eutectic Solvents: Studies in various ILs and DESs have revealed diverse electrochemical behaviors. In choline (B1196258) chloride-urea DES, Sn(II) electrodeposition is a quasi-reversible, single-step two-electron transfer process mdpi.comresearchgate.net. In choline chloride-ethylene glycol (ChCl-EG) DES, Sn(II) reduction to Sn(0) is also observed, with the oxidation of Sn(II) to Sn(IV) occurring at higher potentials uva.esresearchgate.net. The reversibility of the Sn(II)/Sn couple can vary, being quasi-reversible in some ILs, irreversible in others, and reversible in systems like ChCl-urea researchgate.net. Chronopotentiometry has been employed to study the reduction of Sn(II) to Sn metal, often indicating a single-step, two-electron exchange electrochemsci.org.
The diffusion coefficient (D) quantifies the mass transport rate of electroactive species and is essential for understanding electrochemical reaction kinetics. Values for Sn(II) vary considerably depending on the medium and temperature.
| Medium | Temperature (°C) | Diffusion Coefficient (D) (cm²/s) | Reference |
| 1-n-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPTFSI) | 25 | ~1 × 10⁻⁷ | researchgate.net |
| LiCl-KCl eutectic melt (graphite electrode) | 500 | 5.19 × 10⁻⁵ | electrochemsci.org |
| Molten salt | 440 | 2.7 × 10⁻⁵ | electrochemsci.org |
| Ethaline (DES) | 343 | 6.93 × 10⁻⁷ | conicet.gov.ar |
| Ethaline (DES) | 303 | 0.75 × 10⁻⁷ | conicet.gov.ar |
| Reline (DES) | 343 | 9.2 × 10⁻⁹ | conicet.gov.ar |
| Reline (DES) | 303 | 0.25 × 10⁻⁹ | conicet.gov.ar |
| Choline chloride–urea (DES) | 323 | 1.35 × 10⁻⁹ | mdpi.comresearchgate.net |
| Acidic sulphamate-fluoride solutions | - | 6.1 × 10⁻⁶ | researchgate.net |
| Choline chloride-ethylene glycol (DES) | 313–353 | 0.893–3.189 × 10⁻⁷ | researchgate.net |
Tin and its compounds, including Sn(II) species, are explored for various electrocatalytic applications, particularly in the electrochemical reduction of carbon dioxide (CO₂) and in energy conversion devices.
CO₂ Reduction: Tin-based electrocatalysts are recognized for their ability to selectively convert CO₂ into formate (B1220265) (HCOOH) researchgate.netchinesechemsoc.orgacs.org. The presence of Sn(II) and Sn(IV) species on the catalyst surface can reduce overpotentials and improve formate selectivity researchgate.net. Fluorination strategies have been employed to protect Sn-based electrocatalysts in acidic media, enhancing their stability and efficiency for formic acid generation acs.org.
Other Applications: Tin oxides (SnO₂) and related materials find use in transparent electrodes, gas sensors, and solar cells chinesechemsoc.orgmdpi.com. Tin-based materials are also investigated as anode materials for lithium-ion batteries researchgate.net. The formation of tin-selenium compounds is relevant for solar cell applications researchgate.net.
Compound List
Tin ion (Sn²⁺)
Tin ion (Sn⁴⁺)
Tin metal (Sn⁰)
Tin(III) species (Sn³⁺)
Tin(II) chloride (SnCl₂)
Tin(IV) chloride (SnCl₄)
Hexabromo complex ion Sn(IV)Br₆²⁻
Hexabromo complex ion Sn(III)Br₆³⁻
Pentabromo complex ion Sn(III)Br₅²⁻
Pentabromo complex ion Sn(II)Br₅³⁻
Tetrabromo complex ion Sn(II)Br₄²⁻
Trichlorostannite complexes ([SnCl₃]⁻)
Tin monoselenide (SnSe)
Tin diselenide (SnSe₂)
Tin oxide (SnO₂)
Tin-oxo clusters (TOCs)
Alkyl-tin complexes
Non-alkyl Sn₁₀ clusters
Alkyl-Sn₁₂ clusters
Ti-substituted cluster Sn₄Ti₆
Sn-Sb-O mixed oxides
Sn-Se compound
Catalytic Applications of Sn Ii Compounds
Homogeneous Catalysis Mediated by Sn(II)
In homogeneous catalysis, Sn(II) compounds, particularly those with weakly coordinating anions, function as potent Lewis acids, activating substrates for nucleophilic attack. This has been exploited in several key carbon-carbon bond-forming and functional group transformation reactions.
The Lewis acidity of Sn(II) salts is central to their application in promoting reactions such as the aldol (B89426) addition and the ring-opening of epoxides.
Aldol Reactions: Tin(II) triflate (Sn(OTf)₂), often in combination with chiral diamines, has been established as a powerful mediator for asymmetric Mukaiyama aldol reactions. acs.org This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde. The Sn(II) center coordinates to the aldehyde's carbonyl oxygen, activating it for the nucleophilic attack by the silyl enol ether. The use of chiral ligands allows for a high degree of stereocontrol, making it a valuable tool in the synthesis of complex, multifunctionalized molecules. acs.org The reaction mechanism is believed to proceed through a closed transition state, where the geometry of the enolate and the coordination environment of the tin center dictate the stereochemical outcome of the aldol adduct. masterorganicchemistry.comtubitak.gov.tr While initially developed for the Mukaiyama variant, the principle of Lewis acid activation by Sn(II) extends to other aldol-type condensations. For instance, in the conversion of biomass-derived sugars, Sn(II) has been shown to be primarily responsible for the retro-aldol fragmentation of fructose, a key step in the production of lactic acid. acs.org
Ring Opening of Epoxides: The strain in the three-membered ring of epoxides makes them susceptible to ring-opening by nucleophiles, a reaction that can be efficiently catalyzed by Lewis acids. rsc.org Sn(II) compounds can activate the epoxide by coordinating to the oxygen atom, thereby facilitating nucleophilic attack by alcohols or other nucleophiles to form β-alkoxy alcohols or other 1,2-difunctionalized products. iicbe.org While many studies on heterogeneous catalysts like Sn-Beta zeolites (which contain Sn(IV) sites) have shown high activity for epoxide ring-opening, researchgate.netnih.gov the fundamental Lewis acidic interaction is analogous to what is observed with homogeneous Sn(II) catalysts. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) is influenced by both the electronic and steric nature of the epoxide substrate and the reaction conditions. researchgate.netacs.orgntu.edu.sg
Table 1: Performance of Sn(II) Catalysts in Lewis Acid-Catalyzed Reactions
Sn(II) compounds have emerged as effective catalysts for the hydroboration of polarized unsaturated bonds, such as those in aldehydes and ketones. rsc.orgmdpi.com This reaction involves the addition of a B-H bond across the C=O double bond. The catalytic cycle is thought to involve the activation of the carbonyl compound by the Lewis acidic Sn(II) center. In some systems, particularly those using stannylene hydrides, the reaction proceeds via the formation of a donor-acceptor adduct between the borane (B79455) (like pinacolborane, HBpin) and the catalyst. rsc.org This activation facilitates the transfer of the hydride from boron to the carbonyl carbon. These transformations provide an efficient, metal-free pathway to borate (B1201080) esters, which can be readily hydrolyzed to the corresponding alcohols. acs.orgacs.org
Research has demonstrated the chemoselective nature of these catalysts, capable of reducing aldehydes and ketones in the presence of other reducible functional groups. mdpi.comacs.org The catalytic activity can be influenced by the electronic properties of the substrate, with electron-poor substrates often reacting more quickly due to enhanced electrophilicity of the carbonyl carbon. mdpi.com
Heterogeneous Catalysis Involving Sn(II) Species
The immobilization of Sn(II) species onto solid supports offers the advantages of catalyst recyclability and simplified product purification. Zeolites, metal-organic frameworks (MOFs), and activated carbon have been explored as effective supports for Sn(II)-based heterogeneous catalysts.
Zeolites: Sn-containing zeolites, particularly Sn-Beta, have proven to be highly effective and selective heterogeneous catalysts, although the active species is often Sn(IV) incorporated into the zeolite framework. These materials are particularly renowned for their performance in Baeyer-Villiger oxidations. mdpi.comresearchgate.net The catalytic activity is attributed to the Lewis acidic nature of the framework tin sites. researchgate.net Sn-Beta zeolites have demonstrated high conversion rates for cyclic ketones like cyclohexanone (B45756) and adamantanone, with excellent selectivity towards the corresponding lactones. mdpi.comresearchgate.net While direct synthesis often leads to Sn(IV) sites, some studies suggest the in-situ generation of mobile Sn(II)O species during thermal treatments can play a role in achieving high Sn dispersion. rsc.org Sn-zeolites have also been investigated for aldol condensation reactions, where their activity is influenced by pore size and the nature of the active sites. rsc.orgnih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their high surface area and tunable pore environments make them promising catalyst supports. Sn-based MOFs have been synthesized and evaluated for catalytic applications, including acetylene (B1199291) hydrochlorination. rsc.org In some cases, Sn(II) precursors are used in the synthesis, leading to frameworks where Sn(II) can act as a Lewis acidic site. For instance, a Sn-MOF catalyst showed an acetylene conversion of 92.3%. rsc.org Another study reported the synthesis of Sn(II)-substituted Keggin heteropolyacids supported on a Cu-BTC MOF, which acted as an efficient nanocatalyst for esterification. acs.org The modification of Sn-MOFs with other metals, such as Indium, has been shown to enhance catalytic performance in reactions like the electrochemical reduction of CO₂. rsc.org
Table 2: Catalytic Performance of Sn-Containing Zeolites and MOFs
The choice of support material plays a critical role in the performance of heterogeneous Sn(II) catalysts. The support influences the dispersion of the active species, their electronic properties, and their stability against leaching or deactivation.
For acetylene hydrochlorination, activated carbon (AC) is a commonly used support for SnCl₂. acs.orgrsc.orgbme.hu The properties of the activated carbon, such as its surface area and pore structure, affect the distribution of the tin species. researchgate.net Modifications to the carbon support, for instance by doping with nitrogen and phosphorus (PN@AC), have been shown to significantly enhance catalytic performance. acs.orgbme.hucore.ac.uk These modifications can improve the dispersion of SnCl₂, inhibit the oxidation of Sn(II) to Sn(IV), reduce coke formation, and suppress the leaching of the active tin species during the reaction. bme.hucore.ac.uk For example, a 15%Sn(II)/PN@AC catalyst showed a lower deactivation rate (0.47% h⁻¹) compared to its unmodified counterpart (1.02% h⁻¹). acs.org
Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS), Temperature Programmed Desorption (TPD), and various microscopic and spectroscopic methods are employed to understand the nature of the active sites. bme.hucore.ac.ukrsc.org In Sn-zeolites, the distinction is often made between "open" and "closed" Sn sites, which differ in their coordination and accessibility, impacting their catalytic activity. In carbon-supported catalysts for acetylene hydrochlorination, characterization has revealed that the active species can be complex, involving interactions between SnCl₂, the support, and the reactants. The synergy between the tin species and heteroatoms (N, P) in the support is credited with enhancing the adsorption of reactants and stabilizing the active sites. rsc.orgbme.hu
Baeyer-Villiger Oxidation: In Sn-Beta zeolites, the accepted mechanism for the Baeyer-Villiger oxidation involves the Lewis acidic Sn(IV) center activating the carbonyl group of the ketone substrate. researchgate.net This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxidant, typically hydrogen peroxide. researchgate.net This leads to the formation of a "Criegee" intermediate, which then undergoes rearrangement to form the final ester or lactone product. The high selectivity of Sn-Beta is attributed to this direct activation of the ketone, as opposed to catalysts that first activate the hydrogen peroxide, which can lead to non-selective side reactions. researchgate.net
Acetylene Hydrochlorination: For SnCl₂ supported on activated carbon, the catalytic mechanism for acetylene hydrochlorination is believed to follow a Rideal-Eley type pathway. bme.hucore.ac.uk Spectroscopic evidence suggests that HCl first adsorbs onto the SnCl₂ active sites to form a transition state, proposed to be HSnCl₃. bme.hu This activated complex then reacts with gaseous acetylene (C₂H₂) to produce vinyl chloride, regenerating the catalyst site. bme.hu An alternative mechanism has been proposed for organotin catalysts, where acetylene first coordinates to the tin center, followed by reaction with HCl. rsc.org A major cause of deactivation for these catalysts is the oxidation of the active Sn(II) to Sn(IV), which can then react with HCl to form SnCl₄. SnCl₄ is volatile under reaction conditions, leading to the loss of the active component from the support. rsc.org
Sn Ii in Advanced Materials Science
Electronic and Optoelectronic Materials
Sn(II)-Doped Perovskites for Optoelectronics
Tin(II) (Sn²⁺) based perovskites have emerged as a highly promising class of materials for optoelectronic applications, particularly as lead-free alternatives in solar cells, light-emitting diodes (LEDs), and photodetectors. These materials share many advantageous optoelectronic properties with their lead-based counterparts, including high light absorption coefficients, tunable bandgaps, and good charge carrier mobilities, while offering a significantly reduced toxicity profile.
Sn-Based Perovskites in Solar Cells: Tin-based perovskite solar cells (PSCs) utilize compositions such as ASnI₃, where 'A' can be organic cations like formamidinium (FA⁺), methylammonium (B1206745) (MA⁺), or inorganic cations like cesium (Cs⁺), and 'X' is a halide anion. These materials exhibit bandgaps around 1.3 eV and high absorption coefficients, making them suitable for photovoltaic energy conversion. While initial efficiencies were modest, recent advancements have pushed the power conversion efficiencies (PCEs) to over 15%, with notable reports reaching 16.65% for triple-cation, double-anion structures and 15.14% using specific additives like TPPF. Despite these improvements, Sn-based PSCs still face challenges in matching the efficiencies of lead-based PSCs, which exceed 25%.
Sn(II) in Light-Emitting Diodes (LEDs) and Photodetectors: Tin-based perovskites are also being explored for efficient near-infrared light-emitting diodes (Pero-LEDs) and photodetectors (PDs). For LEDs, the primary challenge is achieving high external quantum efficiencies (EQEs) and brightness comparable to lead-based devices. While some Sn-based Pero-LEDs have demonstrated EQEs of around 5-8.3%, significant efforts are underway to improve these metrics. In photodetectors, Sn-Pb hybrid perovskites have shown particular promise, achieving broadband responses from 300-1050 nm with excellent responsivity and detectivity, alongside remarkable operational stability exceeding 450 days.
Challenges and Stabilization Strategies: A critical hurdle for Sn(II)-based perovskites is the facile oxidation of Sn²⁺ to Sn⁴⁺ in the presence of oxygen, moisture, or light. This oxidation leads to the formation of SnO₂, defects, unwanted p-type self-doping, increased charge carrier recombination, and ultimately, device degradation and reduced performance. To counteract these issues, several strategies are employed:
Additives: The incorporation of tin(II) fluoride (B91410) (SnF₂) is a common and effective method to inhibit Sn(II) oxidation by forming stable Sn(IV) fluoride complexes or acting as a reducing agent. Synergistic addition of tin powder alongside SnF₂ has also shown to enhance antioxidation properties and improve film crystallinity. Other additives, such as valeric acid (VA) and phosphonate-terminated ammonium (B1175870) dipole layers, are used to improve film morphology, reduce defect densities, and enhance energy level alignment.
Interface Engineering: Passivating the perovskite surfaces and interfaces with specific molecules (e.g., phenethylammonium iodide (PEAI), tetrafluorobenzoic acid (ATFBA)) helps reduce defects and improve stability against environmental factors.
Structural Modifications: Employing 2D/3D heterostructures or layered perovskite structures can enhance stability and reduce defect formation.
Solvent Engineering: The choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO), can influence the interaction with SnI₂, forming stable intermediate phases that inhibit oxidation and slow down crystallization, leading to improved film quality.
Doping: Germanium (Ge) doping has been investigated to enhance luminescence and stability in perovskite materials, while molecular doping can improve charge carrier mobility.
Table 7.1.2: Sn(II)-Based Perovskites in Optoelectronics
| Perovskite Type | Sn(II) Role | Application | Max PCE (%) | Max EQE (%) | Key Properties/Improvements | Stability | References |
| ASnI₃ (e.g., FASnI₃, MASnI₃) | Base Material | Solar Cell | ~15-16.65 | - | High absorption, good mobility, narrow bandgap, non-toxic | Poor (improving with additives/engineering) | |
| CsSnI₃ | Base Material | LED / Photodetector | - | ~5.6 (NIR LED) | Non-toxic, narrow bandgap, improved film quality with DMSO | Improved with SnF₂/Sn powder | |
| Sn-Pb Hybrid Perovskites | Sn(II) component/dopant | Solar Cell / Photodetector | ~21.17 (PSC) | ~23% (PD @ 850nm) | Tunable bandgap, improved stability, broadband NIR response | >450 days (PD) | |
| Cs₂SnI₆ (Double Perovskite) | Base Material | Optoelectronics | - | Higher carrier mobility (F-doped) | Air-stable variant, dual carrier transport | Improved with F-doping | |
| (PEA)₂SnI₄ (2D Perovskite) | Base Material | Photodetector / FET | - | ~100 cm²/Vs (Hall mobility) | Higher stability than 3D, molecular doping enhances mobility | Improved with molecular doping |
The ongoing research into Sn(II)-based perovskites focuses on mitigating the inherent instability of Sn(II) to achieve high-efficiency and long-lasting optoelectronic devices, positioning them as a viable and environmentally conscious alternative to lead-based technologies.
Functional Materials Beyond Optoelectronics
Sn(II) in Electrode Materials: Chemical Aspects
The electrochemical behavior of Sn(II) is characterized by its redox activity and its propensity for oxidation, which significantly influences its utility in electrode materials for energy storage devices. In aqueous electrolytes, Sn(II) is notably unstable, readily undergoing oxidation to Sn(IV) in the presence of dissolved oxygen. This process is often accompanied by hydrolysis, leading to the formation of precipitates and a consequent decay in performance, limiting its direct application in many aqueous battery systems bsz-bw.deresearchgate.net.
To mitigate these stability issues, strategies such as the use of antioxidants, like hydroquinone (B1673460), have been investigated to suppress the oxidation of Sn(II) and improve its electrochemical reversibility researchgate.net. In non-aqueous or specialized electrolyte systems, such as deep eutectic solvents (DES), the electrochemical behavior of Sn(II) can be better controlled. For instance, in choline (B1196258) chloride-ethylene glycol (ChCl-EG) DES, the reduction of Sn(II) ions to metallic tin on a nickel electrode has been characterized as a quasi-reversible process governed by diffusion researchgate.net. The diffusion coefficients of Sn(II) ions in such systems have been quantified, providing insight into their mobility and electrochemical kinetics researchgate.net.
Sn(II) also plays a role in battery chemistries as a redox couple, such as in tin-iron flow batteries (TIFBs) which utilize the Sn/Sn²⁺ redox pair dntb.gov.ua. Furthermore, tin monoxide (SnO), which contains Sn(II), has been explored as a negative electrode material for potassium-ion batteries. During the initial charge (reduction) process, SnO undergoes phase separation, yielding metallic tin and potassium oxide (K₂O). The subsequent electrochemical cycling involves reversible alloying reactions between the generated metallic tin and potassium ions. The presence of K₂O is found to enhance the cycle stability by suppressing tin aggregation and acting as a buffer against the significant volume changes associated with tin alloying and dealloying acs.org.
| Sn(II) Property/Behavior | Description/Value | Source(s) |
| Oxidation State Stability | Prone to oxidation to Sn(IV) in aqueous electrolytes by dissolved oxygen; susceptible to hydrolysis, leading to precipitation and performance decay. | bsz-bw.deresearchgate.net |
| Stabilization Method | Antioxidants like hydroquinone can prevent oxidation and improve stability in aqueous electrolytes. | researchgate.net |
| Electrochemical Behavior (in DES) | Quasi-reversible reduction of Sn(II) to metallic Sn, controlled by diffusion. | researchgate.net |
| Diffusion Coefficient (Sn(II) in ChCl-EG DES) | Ranges from 0.893–3.189 × 10⁻⁷ cm²·s⁻¹ at temperatures between 313–353 K. | researchgate.net |
| Redox Couple in Flow Batteries | Sn/Sn²⁺ is utilized in tin-iron flow batteries (TIFBs). | dntb.gov.ua |
| Electrode Material Behavior (SnO in KIBs) | Undergoes phase separation to metallic Sn and K₂O upon first charge; Sn alloys with K; K₂O acts as a buffer for volume changes, improving cycle stability. | acs.org |
Development of Transparent Semiconductors Based on Sn(II) Coordination Polymers
Coordination polymers (CPs) incorporating Sn(II) ions have emerged as promising candidates for transparent semiconductor applications, particularly in optoelectronics. Tin(II) thiocyanate (B1210189), with chemical formulas Sn(SCN)₂ or Sn(NCS)₂, stands out as a notable example of a transparent coordination polymer semiconductor researchgate.netrsc.orgresearchgate.netarxiv.orgaip.orgchemrxiv.org.
The electronic structure of these Sn(II)-based CPs is critical to their semiconducting properties. The valence band maximum (VBM) is predominantly formed by the 5s² lone pair electrons of Sn(II), hybridized with sulfur (S) 3p and nitrogen (N) 2p states from the thiocyanate ligands researchgate.netrsc.orgresearchgate.netchemrxiv.org. This electronic configuration results in promising hole-transport characteristics, partly due to the dispersed states that contribute to a small hole effective mass researchgate.netrsc.org.
Chemically, Sn(SCN)₂ exhibits a structure characterized by covalently bonded one-dimensional (1D) polymeric chains that assemble into a two-dimensional (2D) framework through Sn–S tetrel bonds researchgate.netrsc.org. The coordination environment and the nature of the ligands play a crucial role in determining the material's properties. The coordination with thiocyanate ligands, for instance, leads to a high-lying conduction band, which in turn gives rise to a wide optical band gap. For Sn(SCN)₂, this band gap is reported to be approximately 3.9 eV researchgate.netarxiv.orgaip.org, contributing to its excellent transparency across the visible spectrum researchgate.netrsc.orgresearchgate.netarxiv.orgaip.org.
Environmental and Geochemical Speciation of Sn Ii
Analytical Techniques for Sn(II) Speciation in Environmental Matrices
Speciation analysis involves identifying and quantifying specific chemical forms of an element within a sample. nih.govfrontiersin.org For tin, this requires robust analytical methods capable of distinguishing Sn(II) from other species, primarily the more oxidized Sn(IV) state, in complex environmental matrices like water, soil, and sediment.
A common strategy involves a "hyphenated" approach, which couples a separation technique with a sensitive detection method. researchgate.netmdpi.com Separation techniques like high-performance liquid chromatography (HPLC) are used to isolate the different tin species. mdpi.com Following separation, element-specific detectors such as inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma optical emission spectrometry (ICP OES) are used for quantification. frontiersin.orgunesp.br
Solid-phase extraction (SPE) methods have also been developed for selective separation. mdpi.comunesp.br One novel approach uses Saccharomyces cerevisiae (baker's yeast) as a biological sorbent to selectively retain Sn(IV) at a pH of 2.0, allowing the remaining Sn(II) in the solution to be quantified. unesp.br Another technique, Diffusive Gradients in Thin-films (DGT), allows for the in-situ measurement of free ions and labile metal complexes in aquatic systems. nih.gov
Challenges in Selective Determination of Sn(II)
The accurate speciation of Sn(II) in environmental samples presents several analytical challenges. A primary difficulty is the inherent instability of Sn(II), which can readily oxidize to Sn(IV) during sample collection, storage, and analysis. This transformation alters the natural speciation of the sample and leads to inaccurate results.
Furthermore, environmental samples are often complex mixtures containing numerous potential interferents. researchgate.net The low concentrations of tin species typically found in the environment necessitate highly sensitive analytical methods and often require a preconcentration step, which can introduce errors or alter the speciation. mdpi.com Some analytical methods are expensive and inherently unable to selectively determine Sn(II) and Sn(IV) ions. researchgate.net
Spectroscopic and Electrochemical Approaches to Environmental Speciation
Both spectroscopic and electrochemical methods are employed to identify and quantify Sn(II).
Spectroscopic Approaches Spectrophotometry offers a basis for determining Sn(II) concentrations. One method involves the redox reaction of Sn(II) with a mixture of N-bromosuccinimide (NBS) and 3,3′,5,5′-tetramethylbenzidine dihydrochloride (TMB). researchgate.net The resulting color change, measured by its spectral absorption at 452 nm, is proportional to the Sn(II) concentration. researchgate.net More advanced approaches may combine techniques like UV-vis and fluorescence spectroscopy with chemometric analysis to resolve complex mixtures. nih.gov
Electrochemical Approaches Electrochemical techniques are well-suited for tin speciation due to their high sensitivity and ability to differentiate between oxidation states. nih.gov
Voltammetry : Stripping voltammetry, particularly anodic stripping voltammetry (ASV), is noted for its exceptional sensitivity in detecting trace levels of tin. nih.govmdpi.com Adsorptive stripping voltammetry has achieved detection limits as low as 5.0 x 10⁻¹² mol L⁻¹. mdpi.com
Potentiometry : This method uses ion-selective electrodes (ISEs) to measure the activity (related to concentration) of free Sn²⁺ ions directly in a solution without an external voltage. mdpi.com ISEs for tin determination have shown detection limits in the range of 8.0 x 10⁻⁷ to 4.0 x 10⁻⁶ mol L⁻¹. mdpi.com
Polarography : Techniques such as differential pulse polarography have also been applied for tin analysis. mdpi.com
The table below summarizes the performance of various electrochemical techniques for tin determination. mdpi.com
| Electrochemical Technique | Working Electrode | Detection Limit (mol L⁻¹) | Linearity Range (mol L⁻¹) |
| Adsorptive Stripping Voltammetry | Hanging Drop Mercury Electrode | 5.0 x 10⁻¹² | Not Specified |
| Differential Pulse Polarography | Not Specified | 1.3 x 10⁻⁵ | Not Specified |
| Potentiometry (ISE) | Ion-Selective Electrode | 8.0 x 10⁻⁷ | 5.0 x 10⁻⁷ to 1.0 x 10⁻¹ |
Thermodynamic Modeling of Sn(II) Species in Aqueous Systems
Thermodynamic modeling is a powerful tool for predicting the stable forms (species) of tin under different environmental conditions. kab.ac.ugresearchgate.net This is often visualized using potential-pH (or Pourbaix) diagrams, which map out the stability regions of various species as a function of redox potential (φ) and pH. jmmab.combohrium.com
The behavior of the Sn/H₂O system is highly dependent on factors like pH, temperature, potential, and the concentration of dissolved ions. researchgate.netjmmab.com The stability and transformations of Sn(II) species are quantified by thermodynamic data such as the standard Gibbs free energy of reaction (ΔrGmӨ) and the equilibrium constant (KӨ). jmmab.com
In aqueous solutions, the Sn²⁺ ion is the dominant species only under acidic conditions. As the pH increases, hydrolysis occurs, leading to the formation of various hydroxo-complexes. researchgate.net For instance, Sn(II) begins to hydrolyze at a pH of approximately 2 and can precipitate as insoluble tin(II) hydroxide (Sn(OH)₂) at circumneutral pH levels. jmmab.comresearchgate.net The solubility of this precipitate is, in turn, dependent on the pH of the solution. jmmab.com Thermodynamic models and Pourbaix diagrams have been constructed for the Sn/H₂O system across a range of temperatures (e.g., 298 K, 373 K, and 550 K) and dissolved tin activities to predict its behavior in diverse geochemical settings. researchgate.netbohrium.com
Isotopic Fractionation Studies Involving Sn(II)
Tin's ten stable isotopes make it a useful element for tracing geochemical and environmental processes through isotopic fractionation studies. researchgate.net Isotopic fractionation is the partitioning of isotopes between different phases or chemical species, which can be driven by redox reactions and other processes involving Sn(II). researchgate.netminsocam.org
Significant isotopic fractionation has been observed in laboratory experiments modeling biogeochemical reactions.
Methylation : The methylation of inorganic Sn(II) by methylcobalamin in the dark results in mass-dependent fractionation. This process causes lighter tin isotopes to be preferentially incorporated into the resulting methyltin product, with a measured shift (δ¹²⁴/¹¹⁶Sn) of approximately 0.57 ± 0.12‰ between the methylated and remaining inorganic tin. researchgate.netacs.org
Photolytic Reactions : Under UV irradiation, both the formation and subsequent degradation of methyltin can occur. These processes are accompanied by both mass-dependent and mass-independent isotopic fractionation. The mass-independent fractionation is attributed to the magnetic isotope effect, which leads to a selective enrichment of the odd-numbered isotopes, ¹¹⁷Sn and ¹¹⁹Sn, in the starting material, while lighter isotopes are partitioned into the reaction products. acs.org
In high-temperature geological systems, the redox state of tin (Sn²⁺ vs. Sn⁴⁺) influences its behavior and isotopic composition. geochemicalperspectivesletters.org Lattice strain modeling of igneous processes shows that Sn²⁺ has mineral-melt partition coefficients near 1 for minerals like plagioclase and clinopyroxene, indicating it can be incorporated into these crystal structures. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org
The table below summarizes key findings from isotopic fractionation studies involving Sn(II).
| Process | Fractionation Type | Observation | Isotopic Shift (δ¹²⁴/¹¹⁶Sn) |
| Methylation of Sn(II) by methylcobalamin | Mass-dependent | Lighter isotopes are preferentially partitioned into the methyltin product. researchgate.netacs.org | ~0.57 ± 0.12‰ |
| Photolytic reactions involving methyltin | Mass-dependent and Mass-independent | Lighter isotopes partition into reaction products; odd isotopes (¹¹⁷Sn, ¹¹⁹Sn) are enriched in the reactant. acs.org | Not specified |
Computational and Theoretical Investigations of Sn Ii
Density Functional Theory (DFT) Studies of Sn(II) Compounds
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules and materials. For Sn(II) compounds, DFT has been crucial in analyzing bonding, predicting properties, and elucidating reaction mechanisms.
DFT studies have provided significant insights into the electronic structure and bonding characteristics of various Sn(II)-containing systems. In Sn(II) monochalcogenides, such as SnO, SnS, SnSe, and SnTe, DFT analyses have revealed that the nature of the Sn(II) lone pair is strongly influenced by the anion. This lone pair, a mixture of Sn 5s and 5p character, exhibits steric activity that is modulated by the interaction of Sn 5s states with anion states researchgate.net. For complexes like [M{MeC(CH₂PPh₂ )₃}]²⁺ (where M = Ge, Sn, Pb), DFT calculations highlight the directional nature of the Sn(II) lone pair, which is a hybrid of s and pz character, with the p-orbital contribution decreasing down Group 14. Natural Bond Orbital (NBO) analysis in these systems indicates an increasing natural charge on the metal center as one moves down Group 14 rsc.orgresearchgate.net.
Studies involving SnX₂ (X = H, F, Cl, Br, I) interacting with benzene (B151609) molecules have demonstrated weak, noncovalent interactions. DFT and NBO analyses suggest a small charge transfer from benzene to SnX₂, with the overlap between Sn's vacant p-orbital and benzene's π-orbitals being a key interaction nih.gov. In the complex oxide SnNb₂O₆, DFT calculations predict the valence band maximum (VBM) to be composed of Sn 5sp and O 2p orbitals, yielding an indirect band gap of 2.41 eV and a direct gap of 2.55 eV acs.org. For Sn-doped graphene (Sn-Gra), DFT charge transfer analyses indicate that Sn atoms and their adjacent carbon atoms serve as catalytic sites rsc.org. Furthermore, studies on Sn(II) cation salts reveal that the highest occupied molecular orbital (HOMO) is predominantly the non-bonding electron pair located on the Sn atom chemrxiv.org. The compound Sn₂P₂S₆, which contains Sn²⁺ ions, exhibits a valence band primarily formed by five distinct bands situated between 3.3 eV and 14.5 eV researchgate.net. Investigations into Sn-Cu interfaces using DFT and ab initio molecular dynamics (AIMD) have shown that doping with elements such as Ag, Au, Cu, Ni, and Zn enhances the interfacial strength. For the undoped researchgate.net Sn-Cu interface, a cleavage energy of 1.63 J/m² has been calculated allenpress.com.
| Material/System | Band Gap Type | Band Gap (eV) | Reference |
| SnO monolayer | Not specified | 2.85 | researchgate.net |
| SnNb₂O₆ | Indirect | 2.41 | acs.org |
| SnNb₂O₆ | Direct | 2.55 | acs.org |
| SnSe₂/MoSe₂ vdWH | Indirect | 0.167 | acs.org |
| Sn₂P₂S₆ | Direct | 2.43 | researchgate.net |
DFT calculations are indispensable for elucidating the detailed mechanisms and kinetics of chemical reactions involving Sn(II) species. In the context of Sn(II) acetate (B1210297) incorporation into Zeolite β, DFT has been used to map reaction pathways. The oxidation of Sn(II) to Sn(IV) is calculated to be slightly endothermic, with an energy difference (ΔE) of 0.08 eV. The presence of water molecules within the zeolite framework can significantly reduce the kinetic barrier for this oxidation process acs.org. Specific reaction steps, such as the transfer of a hydrogen atom from a silanol (B1196071) group to an acetate ligand, have been calculated to have activation energy barriers as low as 0.20 eV acs.org. The removal of an acetic acid ligand from Sn(II) has an associated activation energy of 0.66 eV acs.org.
For the ring-opening polymerization (ROP) of L-lactide catalyzed by tin(II) acetate, DFT studies support a mechanism involving a transfer reaction that forms a tin alkoxide, preceding the nucleophilic attack on L-lactide. The ring-opening step itself is identified as the rate-determining step in this catalytic process rsc.org. In the study of the oxygen reduction reaction (ORR) on Sn-doped graphene, DFT analyses suggest that the hydrogenation of O₂ is the most favorable pathway. The energy barrier for the hydrogenation of OOH to form H₂O + O is calculated to be 0.75 eV, a value comparable to that observed for platinum catalysts, indicating Sn-doped graphene's potential as an electrocatalyst rsc.org. DFT calculations have also been applied to understand the mechanisms of monoalkyltin(IV) catalyzed esterification reactions, pointing towards a mononuclear mechanism where the breaking of a carbon-oxygen bond is the rate-limiting step rsc.org.
| Reaction Step/System | Activation Energy (eV) | Reference |
| H transfer from silanol to acetate (Sn-β synthesis) | 0.20 | acs.org |
| Separation of acetic acid ligand (Sn-β synthesis) | 0.66 | acs.org |
| OOH hydrogenation in ORR on Sn-doped graphene | 0.75 | rsc.org |
Molecular Dynamics Simulations of Sn(II) in Solution and Interfaces
Molecular Dynamics (MD) simulations, particularly those employing ab initio quantum mechanical/molecular mechanical (QM/MM) and quantum mechanical charge field (QMCF) approaches, have been pivotal in characterizing the hydration structure and dynamics of the Sn(II) ion in aqueous solutions. These simulations reveal that the hydrated Sn(II) ion possesses a distinctive hydration shell structure. Approximately eight water molecules are coordinated to the Sn(II) ion, arranged in an asymmetric distribution. A subset of these ligands, typically four, forms a relatively stable, quasi-tetrahedral cage around the ion, while the remaining coordinated water molecules exhibit more dynamic behavior, with exchange rates comparable to those of monovalent ions acs.orgnih.govresearchgate.netacs.orgnih.gov. This observed asymmetry in the hydration sphere is attributed to the stereochemically active lone pair present on the Sn(II) ion, which leads to distinguishable proximal and distal water molecules with varying degrees of lability researchgate.netacs.orgnih.gov. Ge(II) and Sn(II) hydrates are characterized as highly asymmetric, forming hemispheres with distinct strong and weak coordination environments researchgate.net.
Beyond aqueous solutions, MD simulations have also been utilized to investigate interfacial phenomena. For instance, in studies concerning the bonding energy at the interface between Sn-based Babbitt alloys and steel, MD simulations have demonstrated that the inclusion of a tin layer as an intermediate significantly enhances interfacial bonding performance. This improvement is quantified by an approximate 10% increase in bonding energy compared to interfaces lacking a Sn layer mdpi.com. MD simulations have also been applied to model physical processes, such as the collapse of spherical voids within pure tin under specific conditions mdpi.com.
Predictive Modeling of Sn(II) Materials Properties
Predictive modeling, leveraging techniques such as machine learning (ML) and DFT, is increasingly employed to forecast the properties of materials containing Sn(II), thereby guiding experimental synthesis and application development. Large-scale predictive modeling efforts have successfully identified key structural factors that contribute to the enhanced thermodynamic stability of Sn(II)-containing oxides. These studies suggest that materials with lower concentrations of Sn(II) and local asymmetric coordination environments, which allow for the manifestation of the stereoactive lone pair, tend to exhibit greater stability chemrxiv.org. This predictive approach has facilitated the discovery of novel Sn(II)-containing oxides with promising potential in optoelectronics and photocatalysis chemrxiv.org.
Machine learning tools are proving highly effective in predicting the properties of emerging materials, including the thermal characteristics of stanene, a two-dimensional material composed of tin atoms sciencedaily.comanl.gov. ML models possess the capability to accurately capture bond formation and breaking events and demonstrate adaptability across diverse material classes anl.gov. Furthermore, DFT-based machine learning frameworks are being developed to predict the electrical properties of SnOx materials as a function of their oxygen concentration. These predictive models indicate that the band gap of SnOx generally increases with higher oxygen content, providing valuable guidance for the design and development of sensing devices mdpi.com. Computational studies have also predicted that van der Waals heterostructures formed from SnSe₂ and MoSe₂ exhibit a type-II band alignment with an indirect band gap of 0.167 eV. This configuration is favorable for the separation of photogenerated electron-hole pairs and is associated with enhanced optical absorption across the visible to ultraviolet regions, with tunability influenced by external strain and electric fields acs.org.
Quantum Theory of Atoms in Molecules (QTAIM) Applications
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational methodology applied to the study of Sn(II) chemistry to analyze the distribution of electron density and characterize chemical bonding. In investigations of SnX₂-benzene complexes, QTAIM analysis, often in conjunction with DFT, confirms the presence of closed-shell, noncovalent interactions and a minimal charge transfer from benzene to SnX₂. The analysis identifies distinct bond paths connecting the Sn atom to the benzene ring, indicative of attractive interactions nih.gov. QTAIM has also been utilized to examine Sn-ligand interactions in various compounds, enabling the identification of bond critical points and the analysis of key properties such as electron density (ρ), its Laplacian (∇²ρ), and total electronic energy density (H(r)) researchgate.net. For systems involving metal-metal bonding, such as alkaline-earth distannyls, QTAIM analysis suggests that the bonding between alkaline earth metals (Ae) and tin (Sn) is predominantly ionic, with a minor covalent contribution rsc.org. In catalytic materials like Ga₁₋ₓSnₓPd₂, QTAIM analysis reveals significant charge transfer from the p-elements (Ga, Sn) to palladium, resulting in negatively charged palladium catalytic centers. This charge transfer is correlated with the observed catalytic activity of these materials d-nb.info.
Compound List
The following Sn(II) compounds and related systems have been discussed in the context of computational and theoretical investigations:
Tin(II) ion (Sn²⁺)
Tin(II) oxide (SnO) in various structures (litharge, rocksalt, herzenbergite)
Tin(II) sulfide (B99878) (SnS)
Tin(II) selenide (B1212193) (SnSe)
Tin(II) telluride (SnTe)
Tin(II) acetate
Tin(II) niobate (SnNb₂O₆)
Tin(II) selenide (SnSe₂)
Stanene (2D tin)
Tin oxides (SnOx)
Sn-doped graphene
Sn-based Babbitt alloy
Sn-Cu interface
Tin(II) sulfide (Sn₂P₂S₆)
Tin(II) cation salts (e.g., with tris(carbene)borate ligands)
SnX₂ (where X = H, F, Cl, Br, I) complexes with benzene
Photochemistry of Sn Ii Complexes
Light-Induced Transformations of Sn(II) Species
The absorption of light by Sn(II) species can initiate significant chemical changes, most notably alterations in the oxidation state of the tin atom. These transformations are highly dependent on the chemical environment, such as the solvent, the presence of oxidizing or reducing agents, and the specific ligands coordinated to the Sn(II) center.
The most common light-induced transformation is the oxidation of Sn(II) to Sn(IV). rsc.org This process is readily observed in aqueous solutions of SnCl₂ and in various solid-state compounds. Studies on the photostimulated oxidation of Sn(II) complexes in both acidic and alkaline solutions have demonstrated that irradiation can promote the reaction with oxygen. Similarly, in tin-based perovskite materials, which have applications in photovoltaics, the undesirable oxidation of Sn(II) to Sn(IV) can be accelerated by exposure to light, leading to material degradation. rsc.org
Research on molecular tin-oxo cage compounds has provided detailed insights into these transformations. diva-portal.org Using deep UV (DUV) irradiation, it was found that the transformation pathway is contingent on the surrounding atmosphere. When exposed to DUV light in the presence of air, the tin centers undergo oxidation. diva-portal.org Conversely, when the same material is irradiated under an inert nitrogen atmosphere, a net reduction of the tin atoms is observed. diva-portal.org This indicates that the excited Sn(II) species can act as either a reductant or an oxidant depending on the available reactants.
These light-induced transformations are summarized in the table below.
| Sn(II) Material/Complex | Irradiation Conditions | Atmosphere | Observed Transformation | Reference |
| SnCl₂ (aqueous solution) | UV Light | Oxygen | Oxidation (Sn(II) → Sn(IV)) | |
| Tin Halide Perovskites | Visible Light | Air | Oxidation (Sn(II) → Sn(IV)) | rsc.org |
| (SnBu)₁₂O₁₄(OH)₆₂ | Deep UV (DUV) | Air | Oxidation of Sn centers | diva-portal.org |
| (SnBu)₁₂O₁₄(OH)₆₂ | Deep UV (DUV) | Nitrogen (N₂) | Reduction of Sn centers | diva-portal.org |
Excited State Properties and Dynamics of Sn(II) Complexes
The Sn(II) ion possesses a closed-shell d¹⁰ electronic configuration. rsc.orgnih.gov Consequently, its excited state properties are not governed by the d-d transitions typical of many transition metal complexes. rsc.orgnih.gov Instead, the photophysics are often dominated by metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. rsc.org The specific nature of the excited state depends heavily on the identity of the ligands coordinated to the tin center.
A defining characteristic of the Sn(II) ion is the presence of a stereochemically active 5s² lone pair of electrons. acs.org This lone pair significantly influences the geometry and electronic structure of its complexes. Upon photoexcitation, an electron is promoted from the ground state orbital, which has significant 5s character, to a higher energy orbital. In halide systems, for example, excitation often corresponds to a transition from a non-bonding or weakly anti-bonding A₁g state to a T₁u anti-bonding excited state. acs.org
The dynamics of these excited states are crucial to the subsequent photochemical reactions. For d¹⁰ metal complexes in general, the absence of low-lying d-d states can lead to relatively long-lived excited states, which provides a larger window for bimolecular reactions or complex rearrangements to occur. rsc.org The relaxation from the excited state can occur through radiative pathways, resulting in luminescence (phosphorescence or fluorescence), or non-radiative pathways, which may involve internal conversion, intersystem crossing, or chemical reactions such as oxidation or reduction. acs.org The Jahn-Teller effect, coupled with spin-orbit coupling, can also play a role in the dynamics by splitting the excited states and influencing the relaxation pathways. acs.org
Key electronic properties of Sn(II) relevant to its photochemistry are outlined below.
| Property | Description | Implication for Photochemistry | Reference |
| Electronic Configuration | [Kr]4d¹⁰5s² (d¹⁰s²) | No d-d transitions; excited states are typically charge-transfer or ligand-based. | rsc.orgnih.gov |
| Stereochemically Active Lone Pair | A non-bonding pair of electrons in the 5s orbital influences molecular geometry. | Ground and excited state geometries can differ significantly; influences relaxation pathways. | acs.org |
| Predominant Transitions | Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT) | The nature of the ligands dictates the energy and character of the excited states. | rsc.orgrsc.org |
| Excited State Splitting | The excited ³T₁u state can be split due to the Jahn-Teller effect and spin-orbit coupling. | Influences the emission spectra and provides multiple relaxation pathways. | acs.org |
Sn(II) in Photocatalytic Systems
The unique electronic properties of Sn(II) make it a candidate for use in photocatalytic systems, particularly as an alternative to more toxic heavy metals like lead or rare, precious metals. oup.com Research has focused on leveraging Sn(II) compounds for reactions such as the photocatalytic reduction of carbon dioxide (CO₂). researchgate.netmiragenews.comresearchgate.net
A significant breakthrough in this area is the development of tin-based metal-organic frameworks (MOFs) for CO₂ photoreduction. miragenews.comresearchgate.net One such MOF, designated KGF-10, utilizes Sn(II) centers linked by trithiocyanuric acid ligands. miragenews.com This material acts as a single-component photocatalyst, meaning it integrates the functions of both light absorption and catalysis without needing an additional photosensitizer. researchgate.net Under visible light irradiation, KGF-10 efficiently and selectively reduces CO₂ to formate (B1220265) (HCOO⁻). miragenews.comresearchgate.net The Sn(II) center is proposed to play a dual role: participating in the light absorption process and acting as the catalytic active site for the reduction reaction.
The performance of this Sn(II)-based MOF is notable for its high selectivity (>99% for formate) and a record apparent quantum yield (AQY) of 9.8% at 400 nm, highlighting the potential of earth-abundant tin in designing efficient photocatalysts. miragenews.comresearchgate.net While many high-performance photocatalysts rely on rare metals, the success of this Sn(II)-based system demonstrates a promising path toward more sustainable materials for solar fuel production. miragenews.com However, the broader application of Sn-based photocatalysts faces challenges, including modest activity in some systems and a limited range of reaction products. oup.com
The table below summarizes the performance of a key Sn(II)-based photocatalytic system.
| Photocatalyst | Formula | Target Reaction | Product | Selectivity | Apparent Quantum Yield (AQY) | Reference |
| KGF-10 | [SnII₂(H₃ttc)₂·MeOH]n | CO₂ Reduction | Formate (HCOO⁻) | >99% | 9.8% at 400 nm | miragenews.comresearchgate.net |
Future Directions and Emerging Research Avenues in Sn Ii Chemistry
Integration of Sn(II) Chemistry with Artificial Intelligence and Machine Learning for Material Design
Exploration of Novel Ligand Platforms for Tunable Sn(II) Reactivity
The coordination chemistry of Sn(II) is heavily influenced by the nature of the ligands employed. Developing novel ligand platforms is crucial for fine-tuning the reactivity, stability, and electronic properties of Sn(II) complexes nih.govrsc.orgmdpi.comresearchgate.netacs.orgrsc.orgmdpi.comresearchgate.net. Researchers are exploring a diverse range of ligand architectures, including polydentate, macrocyclic, and sterically demanding ligands, to create Sn(II) complexes with unique coordination environments and enhanced performance nih.govrsc.orgmdpi.comresearchgate.netacs.orgrsc.orgmdpi.comresearchgate.netacs.orgacs.org.
For instance, the use of tripodal oxygen ligands has shown promise in stabilizing Sn(II) centers and imparting specific biological activities to the resulting complexes nih.gov. Similarly, macrocyclic ligands have been synthesized to form stable Sn(II) complexes with potential applications in various fields researchgate.netresearchgate.net. The design of ligands with tunable electronic and steric properties allows for precise control over the Sn(II) center's reactivity, enabling the development of Sn(II) compounds for specific catalytic, medicinal, or materials science applications nih.govrsc.orgmdpi.com. Research into ligands that can stabilize unusual oxidation states or coordination geometries of tin is also an active area, potentially leading to new classes of Sn(II) compounds with novel reactivity acs.orgacs.orgchemrxiv.org.
Advanced Characterization Techniques for In Situ Sn(II) Studies
Understanding the dynamic behavior of Sn(II) species in real-time is critical for elucidating reaction mechanisms and optimizing chemical processes. Advanced in situ characterization techniques are essential for achieving this goal geochemicalperspectivesletters.orgresearchgate.netresearchgate.netresearchgate.netacs.orgrsc.orgacs.org. Techniques such as in situ X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide detailed information about the local atomic environment, oxidation state, and bonding of tin during chemical transformations researchgate.netresearchgate.netacs.orgfigshare.comacs.org. These methods have been successfully applied to study Sn-based materials in electrochemical processes, such as lithium-ion batteries, revealing dynamic changes in the Sn atomic environment during lithiation researchgate.netfigshare.comacs.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring, allowing for the tracking of reactant consumption and product formation in real-time researchgate.netacs.orglibretexts.orgmagritek.comchemrxiv.org. Specialized NMR techniques and equipment enable in situ studies of sensitive Sn(II) species, providing insights into their speciation and reactivity under reaction conditions researchgate.netacs.org. Raman spectroscopy has also been employed to monitor Sn-Cl complexes in hydrothermal solutions, distinguishing between Sn(II) and Sn(IV) species geochemicalperspectivesletters.org. The development of integrated in situ analytical platforms that combine multiple spectroscopic methods will further enhance the ability to capture complex reaction dynamics involving Sn(II) species.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Sn²⁺-containing compounds with high purity?
- Methodology : Use controlled redox reactions under inert atmospheres (e.g., nitrogen gloveboxes) to prevent oxidation of Sn²⁺ to Sn⁴⁺. For synthesis, dissolve tin(II) sulfate (SnSO₄) in dilute sulfuric acid to stabilize Sn²⁺ . Characterize purity via X-ray diffraction (XRD) for structural analysis and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification. Validate oxidation states using X-ray photoelectron spectroscopy (XPS) .
Q. What are the correct IUPAC nomenclature rules for distinguishing Sn²⁺ and Sn⁴⁺ compounds?
- Methodology : Apply the Stock notation system. For example, SnO (stannous oxide) denotes Sn²⁺, while SnO₂ (stannic oxide) denotes Sn⁴⁺. Validate nomenclature using IUPAC guidelines and cross-reference with crystallographic databases (e.g., CCDC or ICSD) to confirm oxidation states in reported structures .
Q. How does Sn²⁺ behave as a reducing agent in redox titrations?
- Methodology : In acidic media, Sn²⁺ reduces species like nitrite (NO₂⁻) to hyponitrous acid (H₂N₂O₂). Use potentiometric titration with a platinum electrode to monitor redox potential changes. Standardize Sn²⁺ solutions with potassium permanganate (KMnO₄) under controlled pH to avoid side reactions .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of Sn²⁺-based materials like Sn₃O₄?
- Methodology : Employ density functional theory (DFT) to calculate band alignment and conduction band minima. Compare results with experimental UV-Vis spectroscopy and Mott-Schottky plots. For Sn₃O₄, DFT simulations reveal a conduction band minimum suitable for photocatalytic hydrogen generation, validated experimentally .
Q. What experimental strategies resolve contradictions in reported stability of Sn²⁺ in aqueous solutions?
- Methodology : Systematically vary pH, ionic strength, and counterion effects (e.g., Cl⁻ vs. SO₄²⁻). Use cyclic voltammetry to map redox stability windows. Cross-validate results with in-situ Raman spectroscopy to detect intermediate species like Sn(OH)₂ .
Q. How can Sn²⁺ be integrated into environmental remediation materials, and what are the key challenges?
- Methodology : Design Sn²⁺-doped photocatalysts (e.g., Sn₃O₄/TiO₂ composites) for pollutant degradation. Optimize synthesis via sol-gel methods to enhance surface area. Challenges include mitigating Sn²⁺ oxidation during synthesis; address this using reducing agents (e.g., ascorbic acid) .
Q. What advanced techniques quantify Sn²⁺ speciation in complex matrices (e.g., biological or environmental samples)?
- Methodology : Use hyphenated techniques like HPLC-ICP-MS with chelating agents (e.g., EDTA) to separate Sn²⁺ from Sn⁴⁺. Validate speciation via synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy .
Methodological Best Practices
- Handling Air-Sensitive Sn²⁺ Compounds : Conduct syntheses in gloveboxes with O₂ levels <1 ppm. Store solutions with stabilizers like tartaric acid to inhibit oxidation .
- Data Validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate measurements. Report uncertainties with confidence intervals (e.g., Sn²⁺ concentration ± 0.5% at 95% CI) .
- Literature Review : Prioritize peer-reviewed journals over preprint repositories. Cross-check synthesis protocols using platforms like Reaxys or SciFinder to identify consensus methods .
Tables for Quick Reference
| Property | Sn²⁺ | Sn⁴⁺ |
|---|---|---|
| Common Compounds | SnSO₄, SnCl₂ | SnO₂, SnCl₄ |
| Redox Potential (vs. SHE) | −0.13 V (acidic) | +0.15 V (acidic) |
| Stability in Water | Oxidizes in air | Stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
